molecular formula C18H27NO2S B2505174 2-(cyclopentylthio)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide CAS No. 1448057-13-3

2-(cyclopentylthio)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide

Cat. No. B2505174
CAS RN: 1448057-13-3
M. Wt: 321.48
InChI Key: VAEUSWVLMMTTRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(cyclopentylthio)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide" is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their properties, which can be used to infer potential characteristics of the compound . For instance, N-(2-hydroxy phenyl) acetamide and its derivatives are mentioned as having significant biological activities, such as anti-inflammatory and anti-arthritic properties . Additionally, the synthesis of related compounds, such as N-[(1R, 2R, 3R, 4R)-2, 3-diacetoxy-4-(acetoxymethyl)cyclopentyl]-acetamide, is achieved through methods like enzyme-catalyzed asymmetric hydrolysis , which could be relevant for the synthesis of the compound of interest.

Synthesis Analysis

The synthesis of related compounds involves various strategies, including the use of enzyme-catalyzed reactions for enantio- and diastereoselective synthesis . The synthesis of N-(2-hydroxyphenyl)acetamide derivatives also involves reactions with chlorotrimethylsilane and subsequent transsilylation . These methods could potentially be adapted for the synthesis of "2-(cyclopentylthio)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide" by incorporating the appropriate cyclopentylthio and phenylbutyl groups into the molecular framework.

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using techniques such as NMR spectroscopy, X-ray single-crystal analysis, FTIR spectroscopy, and DFT methods . These techniques allow for the determination of the molecular conformation and the identification of functional groups present in the compounds. The same methods could be applied to analyze the molecular structure of "2-(cyclopentylthio)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide" to understand its conformation and reactivity.

Chemical Reactions Analysis

The chemical reactivity of related acetamide derivatives includes interactions with various reagents leading to the formation of heterocyclic systems , as well as reactions with methyl(organyl)dichlorosilanes resulting in silaheterocyclic compounds . These reactions demonstrate the versatility of acetamide derivatives in forming complex structures, suggesting that "2-(cyclopentylthio)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide" may also undergo a range of chemical transformations to yield novel heterocyclic systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-hydroxyphenyl)acetamide derivatives are influenced by their molecular structure and the presence of functional groups . The anti-inflammatory and anti-arthritic activities of these compounds indicate their potential for biological applications . The properties of "2-(cyclopentylthio)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide" would likely be determined by similar structural features, and its biological activity could be inferred from the activities of structurally related compounds.

Scientific Research Applications

Chemoselective Acetylation of 2-Aminophenol

The study by Magadum and Yadav (2018) focuses on the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, highlighting its significance in the natural synthesis of antimalarial drugs. This process utilizes Novozym 435 as the catalyst and examines various acyl donors, providing insights into process optimization, mechanism, and kinetics (Magadum & Yadav, 2018).

Synthesis and Characterization of Acetamide Derivatives

Zhong-cheng and Wan-yin (2002) describe the synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide, detailing steps such as acetylation, esterification, and ester interchange. This research provides valuable information on the preparation and structural analysis of acetamide derivatives, which are important in various chemical synthesis applications (Zhong-cheng & Wan-yin, 2002).

Development of Rapid Chemometric Methods

Kanthale et al. (2020) discuss the development of a rapid chemometric reverse phase HPLC method for the simultaneous estimation of paracetamol and ibuprofen in bulk and tablet formulations. This study underscores the importance of efficient analytical techniques in pharmaceutical research, especially for drugs with widespread use (Kanthale et al., 2020).

properties

IUPAC Name

2-cyclopentylsulfanyl-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2S/c1-18(21,12-11-15-7-3-2-4-8-15)14-19-17(20)13-22-16-9-5-6-10-16/h2-4,7-8,16,21H,5-6,9-14H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAEUSWVLMMTTRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(CNC(=O)CSC2CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cyclopentylthio)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.